3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride
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Overview
Description
3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O2S. It is a derivative of benzenesulfonamide, featuring a piperidine ring and a chlorine atom attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride typically involves the reaction of 3-chlorobenzenesulfonyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in studies investigating the biological activity of sulfonamide derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes . The compound’s piperidine ring and chlorine substituent contribute to its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-3-yl)benzenesulfonamide hydrochloride: Lacks the chlorine substituent, which may affect its binding affinity and specificity.
3-Chloro-N-(morpholin-4-yl)benzenesulfonamide hydrochloride: Contains a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.
Uniqueness
3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride is unique due to the presence of both the piperidine ring and the chlorine substituent. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H16Cl2N2O2S |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
3-chloro-N-piperidin-3-ylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C11H15ClN2O2S.ClH/c12-9-3-1-5-11(7-9)17(15,16)14-10-4-2-6-13-8-10;/h1,3,5,7,10,13-14H,2,4,6,8H2;1H |
InChI Key |
GVGTYPCFAHAPJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NS(=O)(=O)C2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
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